molecular formula C18H16ClFN4O2S B2440025 2-chloro-6-fluoro-N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391933-19-0

2-chloro-6-fluoro-N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2440025
CAS No.: 391933-19-0
M. Wt: 406.86
InChI Key: CASWCXPVPJOJEN-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H16ClFN4O2S and its molecular weight is 406.86. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-6-fluoro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN4O2S/c1-26-14-9-4-3-8-13(14)24-15(22-23-18(24)27-2)10-21-17(25)16-11(19)6-5-7-12(16)20/h3-9H,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASWCXPVPJOJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SC)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-6-fluoro-N-((4-(2-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A triazole ring , known for its role in various biological activities.
  • A benzamide moiety , which enhances its pharmacological profile.

Molecular Formula: C₁₅H₁₄ClF N₃O₂S
Molecular Weight: 339.81 g/mol

Antifungal and Antibacterial Properties

Research indicates that triazole derivatives exhibit notable antifungal and antibacterial activities. For instance, compounds similar to this compound have been shown to interact effectively with fungal and bacterial cell membranes, disrupting their integrity and leading to cell death .

Table 1: Comparative Antifungal Activity of Triazole Derivatives

Compound NameActivityReference
Compound AHigh
Compound BModerate
2-Chloro...High

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. In vitro studies have demonstrated that similar compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, a related triazole compound showed an IC₅₀ value of 4.363 μM against HCT116 colon cancer cells, indicating potent anticancer activity .

Table 2: Anticancer Activity of Related Triazole Compounds

Compound NameCell LineIC₅₀ (μM)Reference
Compound CHCT1164.363
Compound DMCF718.76

The biological activity of triazole derivatives, including this compound, is largely attributed to their ability to inhibit specific enzymes involved in cell proliferation and survival. Notably:

  • Tyrosine Kinases Inhibition: This is crucial for cancer treatment as it disrupts signaling pathways that promote tumor growth.
  • Cell Membrane Disruption: The interaction with lipid membranes leads to increased permeability and subsequent cell death in pathogens.

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal efficacy of various triazole derivatives against Candida species. The results indicated that the presence of a methylthio group significantly enhanced antifungal activity compared to non-substituted analogs .
  • Anticancer Research : In a comparative study on the anticancer effects of triazole derivatives, the compound exhibited superior potency against several cancer cell lines, suggesting its potential as a lead compound for further development .

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